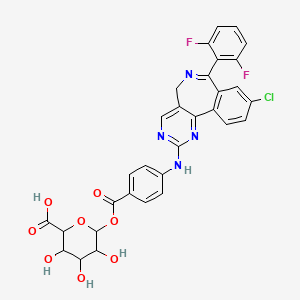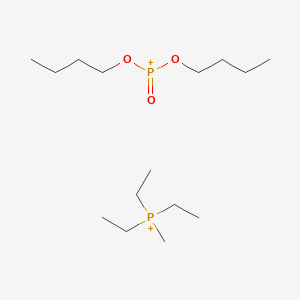![molecular formula C12H24N2O4 B15125274 Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B15125274.png)
Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a hexanoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate typically involves a multi-step process. One common method includes the reaction of 2-aminohexanoic acid with ethyl chloroformate to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and automated systems can optimize the reaction conditions and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate exerts its effects involves interactions with specific molecular targets. The amino and ethoxy groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-6-[(1-methoxy-1-oxopropan-2-yl)amino]hexanoate
- Ethyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate
- Propyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate
Uniqueness
Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Propriétés
Formule moléculaire |
C12H24N2O4 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate |
InChI |
InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3 |
Clé InChI |
WJTUJLFAVAPQNV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)NCCCCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)
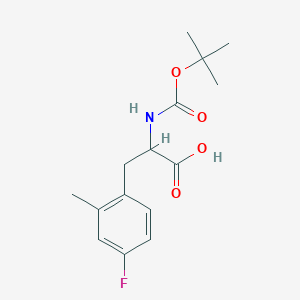
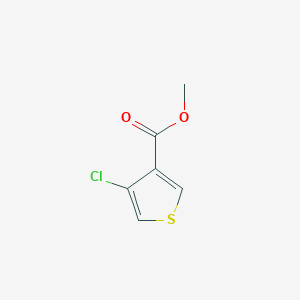
![1-Propanamine, 3-[(1,1-dimethylethyl)thio]-](/img/structure/B15125228.png)
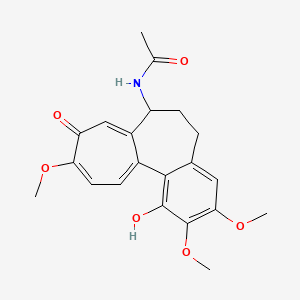

![2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)

